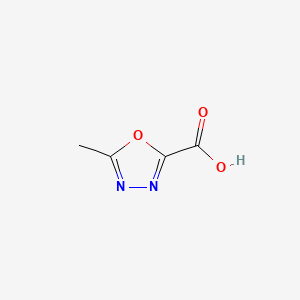
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid
Vue d'ensemble
Description
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which can exhibit diverse chemical reactivity and form a variety of functional compounds.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been explored through various methods. One approach involves the rearrangement of 5-arylisoxazole-3-hydroxamic acids to form 3,4-substituted 1,2,5-oxadiazoles using aqueous KOH . Another method describes a one-pot, three-component synthesis involving N-Isocyaniminotriphenylphosphorane, an aldehyde, and a carboxylic acid to yield 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles . Additionally, a novel one-pot, four-component condensation reaction has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives using a Ugi-4CR/aza-Wittig sequence10.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been confirmed through various analytical techniques. Single-crystal X-ray analysis has been used to determine the structure of intermediates and final products in the synthesis of oxadiazole derivatives . These studies provide valuable insights into the molecular geometry and electronic structure of these compounds.
Chemical Reactions Analysis
1,3,4-oxadiazole derivatives can undergo a range of chemical reactions. For instance, the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan leads to the formation of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate that further reacts to form 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid . Additionally, the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives and their subsequent ring transformation into 5-benzamido-1,2,4-triazolidine-3,5-dione derivatives has been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives have been studied using various computational and experimental techniques. Density functional theory (DFT) has been employed to investigate the electronic structure, spectral features, and hydrogen bonding of related compounds like 4-methylthiadiazole-5-carboxylic acid . The solvent effects on intermolecular hydrogen bonding have also been explored, along with the calculation of non-linear optical properties and molecular electrostatic potential surface maps . These studies contribute to a deeper understanding of the behavior of oxadiazole derivatives in different environments and their potential applications.
Applications De Recherche Scientifique
-
Anti-infective Agents
- Field : Medicine
- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- Method : The synthesis of these compounds involves the use of various aromatic acids in the presence of POCl3 .
- Results : These compounds have shown potential in the treatment of infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and SARS CoV-2 .
-
Medicine and Agriculture
- Field : Medicine and Agriculture
- Application : 1,3,4-oxadiazoles have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
- Method : The synthesis of these compounds involves various techniques, which are being sought after due to the growing interest in heterocyclic systems .
- Results : Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties. In addition, they can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
-
Anticancer Agents
- Field : Medicine
- Application : A series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were designed and synthesized as chemotherapeutic agents with potent anticancer activities .
- Method : The synthesis of these compounds involves the use of elemental analyses, IR and NMR spectral data .
- Results : The structures of the new compounds were established .
-
Anti-Inflammatory and Analgesic Properties
- Field : Medicine
- Application : 1,3,4-oxadiazole derivatives have been found to exhibit anti-inflammatory and analgesic properties .
- Method : The synthesis of these compounds involves various techniques, which are being sought after due to the growing interest in heterocyclic systems .
- Results : These compounds have shown potential in the treatment of various diseases including inflammation and pain .
-
Anticonvulsant Properties
- Field : Medicine
- Application : 1,3,4-oxadiazole derivatives have been found to exhibit anticonvulsant properties .
- Method : The synthesis of these compounds involves various techniques, which are being sought after due to the growing interest in heterocyclic systems .
- Results : These compounds have shown potential in the treatment of various diseases including convulsions .
-
Hypoglycemic Properties
- Field : Medicine
- Application : 1,3,4-oxadiazole derivatives have been found to exhibit hypoglycemic properties .
- Method : The synthesis of these compounds involves various techniques, which are being sought after due to the growing interest in heterocyclic systems .
- Results : These compounds have shown potential in the treatment of various diseases including diabetes .
-
Antidepressant Properties
- Field : Medicine
- Application : 1,2,4-oxadiazole heterocycle has been widely explored and a vast number of compounds exhibiting diverse biological activities such as antidepressant have been discovered .
- Method : The synthesis of these compounds involves various techniques .
- Results : These compounds have shown potential in the treatment of various diseases including depression .
-
Anti-Oedema Properties
- Field : Medicine
- Application : 1,2,4-oxadiazole heterocycle has been widely explored and a vast number of compounds exhibiting diverse biological activities such as anti-oedema have been discovered .
- Method : The synthesis of these compounds involves various techniques .
- Results : These compounds have shown potential in the treatment of various diseases including oedema .
-
Antiparasitic Properties
- Field : Medicine
- Application : 1,2,4-oxadiazole heterocycle has been widely explored and a vast number of compounds exhibiting diverse biological activities such as antiparasitic have been discovered .
- Method : The synthesis of these compounds involves various techniques .
- Results : These compounds have shown potential in the treatment of various diseases including parasitic infections .
Propriétés
IUPAC Name |
5-methyl-1,3,4-oxadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-2-5-6-3(9-2)4(7)8/h1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXQPPXGTQABCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600213 | |
| Record name | 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | |
CAS RN |
518048-06-1 | |
| Record name | 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518048-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



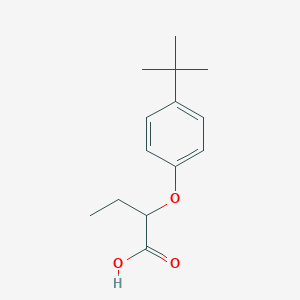
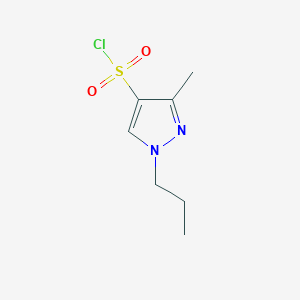

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)


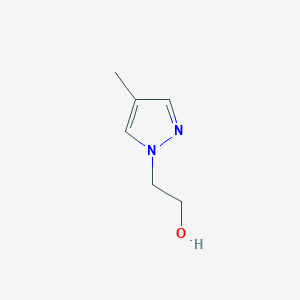
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)

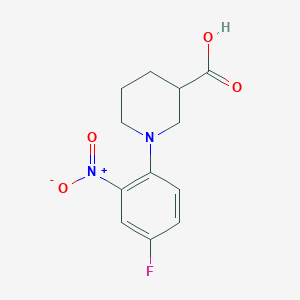

![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)